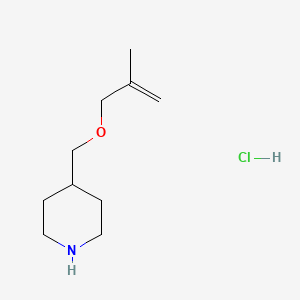![molecular formula C11H9NO3S B1487590 Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1221722-05-9](/img/structure/B1487590.png)
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
“Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1221722-05-9 . It has a molecular weight of 235.26 and its molecular formula is C11H9NO3S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3S/c1-6-8-3-7 (5-13)4-12-10 (8)16-9 (6)11 (14)15-2/h3-5H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 235.26 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Scientific Research Applications
Synthesis and Structural Analysis
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate has been a subject of research primarily in the field of organic synthesis and structural analysis. Studies have focused on synthesizing various derivatives of thieno[2,3-b]pyridine and analyzing their structures. For instance, research has explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems using different chemical reactions and substrates (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential in Antimicrobial Activities
Some derivatives of thieno[2,3-b]pyridine have been evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines have been studied, indicating potential applications in developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Applications in Cancer Research
Research has also extended to the evaluation of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates for their antitumor potential. These studies have explored the effects of these compounds on cancer cell lines, particularly in the context of triple-negative breast cancer, showcasing the relevance of thieno[2,3-b]pyridine derivatives in oncology research (Silva et al., 2021).
Chemical Transformations and Synthesis Techniques
Several studies have focused on the chemical transformations and synthesis techniques involving thieno[2,3-b]pyridine derivatives. These include exploring various synthetic routes, catalytic processes, and the preparation of structurally diverse compounds, which are essential for expanding the applications of these chemical entities in different scientific domains (Zhu, Lan, & Kwon, 2003).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-6-8-3-7(5-13)4-12-10(8)16-9(6)11(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGBWBCBIHFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=N2)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)


![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)

![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)







